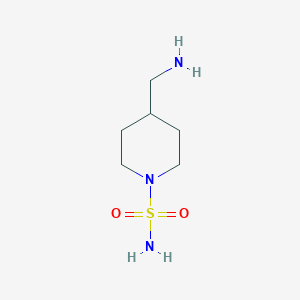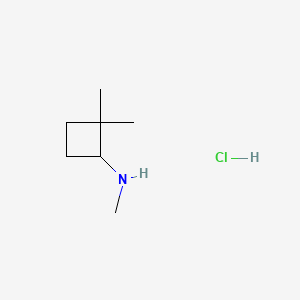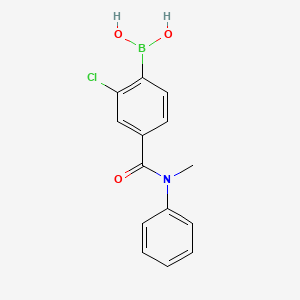
(2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a methyl(phenyl)carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Attachment of the Methyl(phenyl)carbamoyl Group: This step involves the reaction of the phenyl ring with methyl isocyanate and phenylamine under suitable conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production methods for {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine
In biological research, boronic acids are known to inhibit serine proteases and kinases, making them valuable in the study of enzyme mechanisms and as potential therapeutic agents .
Industry
In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials due to their versatility in forming stable covalent bonds with diols and other functional groups .
Wirkmechanismus
The mechanism of action of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the chloro and carbamoyl groups, making it less versatile in certain reactions.
4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of the carbamoyl group, affecting its reactivity and applications.
Uniqueness
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is unique due to the presence of both the chloro and methyl(phenyl)carbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids.
Eigenschaften
Molekularformel |
C14H13BClNO3 |
|---|---|
Molekulargewicht |
289.52 g/mol |
IUPAC-Name |
[2-chloro-4-[methyl(phenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15(19)20)13(16)9-10/h2-9,19-20H,1H3 |
InChI-Schlüssel |
QWABIVICSRBYJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


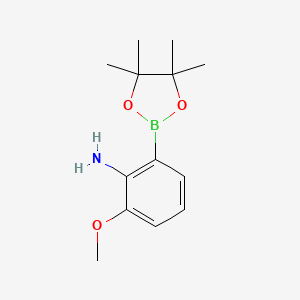

![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
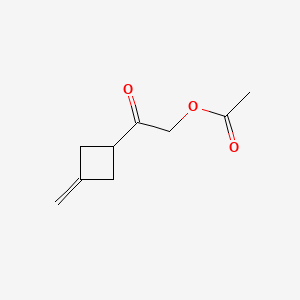
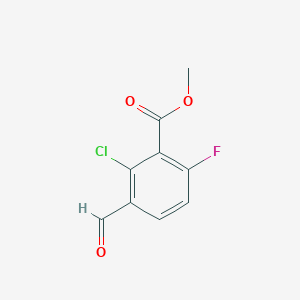
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
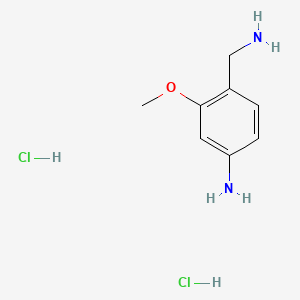
amine dihydrochloride](/img/structure/B13469132.png)

![tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13469139.png)


